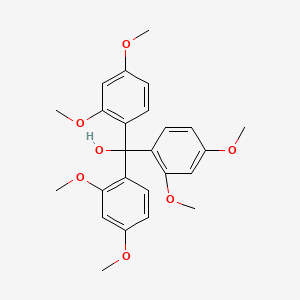

Tris(2,4-dimethoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBUIJKOSQBPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659918 | |

| Record name | Tris(2,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76832-37-6 | |

| Record name | Tris(2,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Tris(2,4-dimethoxyphenyl)methanol

An In-depth Technical Guide to the Synthesis and Characterization of Tris(2,4-dimethoxyphenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a sterically hindered triarylmethanol. Triarylmethanols and their derivatives are significant scaffolds in medicinal chemistry and materials science. This document outlines a robust synthetic strategy employing the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] It further details the full suite of analytical techniques required for unambiguous structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with the practical and theoretical knowledge necessary to successfully synthesize and validate this target compound.

Strategic Approach: Retrosynthetic Analysis and Synthesis Design

The molecular architecture of this compound, a tertiary alcohol with three identical aryl substituents, points directly to a convergent synthesis strategy. The most logical disconnection is at the three C-C bonds radiating from the central carbinol carbon. This retrosynthetic analysis identifies a 2,4-dimethoxyphenyl organometallic nucleophile and a suitable carbonyl-containing electrophile as key synthons.

The Grignard reaction is an exemplary choice for this transformation, renowned for its efficiency in forming tertiary alcohols from the reaction of an organomagnesium halide with a ketone or ester. We will employ a common and high-yielding variant: the reaction of two equivalents of a Grignard reagent with one equivalent of an ester.

Our forward synthesis, therefore, involves two primary stages:

-

Formation of the Grignard Reagent: In situ preparation of 2,4-dimethoxyphenylmagnesium bromide from 1-bromo-2,4-dimethoxybenzene and magnesium turnings under strictly anhydrous conditions.

-

Nucleophilic Acyl Substitution and Addition: Reaction of the pre-formed Grignard reagent with ethyl 2,4-dimethoxybenzoate. The first equivalent of the Grignard reagent adds to the ester carbonyl, eliminating ethoxide to form an intermediate ketone, bis(2,4-dimethoxyphenyl)methanone. This ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent to form the magnesium alkoxide salt of the target tertiary alcohol. A final acidic workup protonates the alkoxide to yield this compound.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis and Purification

This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon to prevent moisture from quenching the highly reactive Grignard reagent.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Comments |

| Magnesium Turnings | 24.31 | 1.34 g | 55.0 | Activate before use. |

| 1-Bromo-2,4-dimethoxybenzene | 217.06 | 11.94 g | 55.0 | Ensure it is anhydrous. |

| Ethyl 2,4-dimethoxybenzoate | 210.23 | 5.26 g | 25.0 | Ensure it is anhydrous. |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | Reagent grade, dried over sodium/benzophenone. |

| Iodine | 253.81 | 1 crystal | - | For initiating the Grignard reaction. |

| Saturated NH₄Cl (aq) | - | ~100 mL | - | For quenching the reaction. |

| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction. |

| Brine | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying the organic phase. |

| Hexanes/Ethyl Acetate | - | Varies | - | For recrystallization. |

Synthesis Workflow

Caption: Step-by-step workflow for synthesis and purification.

Detailed Step-by-Step Procedure

-

Grignard Reagent Preparation:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under N₂), add magnesium turnings (1.34 g, 55.0 mmol).

-

Add a single crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, activating it.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethoxybenzene (11.94 g, 55.0 mmol) in 50 mL of anhydrous diethyl ether.

-

Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy, grayish appearance. If it does not start, gently warm the flask with a heat gun.[2]

-

Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ester:

-

Cool the gray-brown Grignard solution to 0 °C in an ice bath.

-

Prepare a solution of ethyl 2,4-dimethoxybenzoate (5.26 g, 25.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. A viscous precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This is a safer alternative to acidic water for hydrolyzing the magnesium alkoxide and dissolving the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Combine all organic layers and wash with 50 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by recrystallization. A solvent system such as a hexanes/ethyl acetate mixture is a good starting point. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo.

-

Characterization of this compound

Unambiguous confirmation of the product's identity and purity requires a multi-technique analytical approach. The following sections detail the expected results from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃): The structure possesses C₃ symmetry around the central carbon, but the three phenyl rings are chemically equivalent. Within each ring, the protons are distinct.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 3H | Ar-H (H6) | Ortho to carbinol, deshielded. |

| ~6.4-6.5 | dd | 3H | Ar-H (H5) | Ortho to one OMe, meta to another. |

| ~6.3-6.4 | d | 3H | Ar-H (H3) | Ortho to two OMe groups, most shielded. |

| ~5.5-6.0 | s (broad) | 1H | -OH | Exchangeable proton, shift is concentration-dependent. |

| ~3.80 | s | 9H | Ar-OCH ₃ (pos. 4) | Methoxy group protons. |

| ~3.75 | s | 9H | Ar-OCH ₃ (pos. 2) | Methoxy group protons, slightly different environment. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C 4-Ar | Aromatic C attached to OMe, deshielded. |

| ~158.5 | C 2-Ar | Aromatic C attached to OMe, deshielded. |

| ~130.0 | C 6-Ar | Aromatic CH. |

| ~125.0 | C 1-Ar | Quaternary aromatic C attached to carbinol. |

| ~105.0 | C 5-Ar | Aromatic CH. |

| ~98.0 | C 3-Ar | Aromatic CH, shielded by two ortho OMe groups. |

| ~82.0 | C -OH | Central quaternary carbinol carbon. |

| ~55.5 | OC H₃ | Methoxy carbons. |

| ~55.3 | OC H₃ | Methoxy carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be acquired using a KBr pellet or as a thin film.[4]

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3550 - 3450 | Strong, Broad | Alcohol | O-H Stretch |

| 3100 - 3000 | Medium | Aromatic | C-H Stretch |

| 2980 - 2850 | Medium | Methyl (sp³) | C-H Stretch |

| 1610, 1585, 1500 | Strong to Medium | Aromatic | C=C Stretch |

| 1250 - 1200 | Strong | Aryl Ether | Asymmetric C-O Stretch |

| 1150 - 1020 | Strong | Aryl Ether & Alcohol | Symmetric C-O Stretch |

The broad O-H stretch is the most diagnostic peak confirming the presence of the alcohol. The strong C-O stretching bands are characteristic of the numerous methoxy groups and the tertiary alcohol.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique.

-

Molecular Formula: C₂₅H₂₈O₇

-

Exact Mass: 440.1835 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 440.

-

Key Fragmentation Patterns:

-

[M - OH]⁺: m/z = 423 (Loss of the hydroxyl radical, forming a stable triarylmethyl cation). This is often a very prominent peak.

-

[M - C₈H₉O₂]⁺: m/z = 287 (Loss of a 2,4-dimethoxyphenyl radical). This corresponds to the bis(2,4-dimethoxyphenyl)methyl cation.

-

[C₈H₉O₂]⁺: m/z = 153 (The 2,4-dimethoxyphenylmethyl cation).

-

Safety, Handling, and Storage

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves when handling any chemicals.[6]

-

1-Bromo-2,4-dimethoxybenzene: Irritant. Avoid contact with skin and eyes.

-

Diethyl Ether: Extremely flammable liquid and vapor. Its vapors can form explosive mixtures with air. It is also a peroxide former. Work in a well-ventilated chemical fume hood away from ignition sources.[7]

-

Magnesium Turnings: Flammable solid.

-

Grignard Reagents: Highly reactive, corrosive, and moisture-sensitive. Reacts violently with water.

-

This compound: The specific toxicity is not established. Treat as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

Handling: All manipulations involving anhydrous ether and the Grignard reagent must be performed under an inert atmosphere (nitrogen or argon) in a chemical fume hood.

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Potential Applications in Research and Development

Triarylmethanol derivatives are versatile compounds with applications spanning multiple scientific disciplines:

-

Protecting Groups: The tris(alkoxyphenyl)methyl moiety can serve as a highly acid-labile protecting group for alcohols, amines, and thiols in complex organic synthesis, particularly in peptide and nucleotide chemistry.[8]

-

Molecular Probes and Dyes: The triarylmethyl scaffold is the core structure of many common dyes (e.g., crystal violet). Functionalized derivatives can be developed as fluorescent probes or sensors.

-

Medicinal Chemistry: These structures can act as rigid scaffolds for presenting pharmacophores in three dimensions, potentially leading to the development of novel therapeutic agents. The methoxy groups can participate in hydrogen bonding and influence the compound's pharmacokinetic properties.

-

Lewis Base Catalysis: Sterically hindered and electron-rich triaryl compounds, particularly phosphine analogues like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), have shown significant efficacy as organocatalysts.[9][10] The oxygen-containing analogue may exhibit interesting catalytic properties.

This guide provides a robust and scientifically grounded pathway for the synthesis and validation of this compound, enabling further exploration of its properties and applications by the scientific community.

References

-

Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996). Tris(4-methoxyphenyl)methanol. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 420-423. Available at: [Link]

- Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Pharmaffiliates. (n.d.). The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

- Google Patents. (2012). CN102701906A - Methanol purification method.

-

ResearchGate. (n.d.). Reaction mechanism for the formation of 2,4-dimethoxyphenol from benzoquinone and methanol. Available at: [Link]

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Available at: [Link]

-

ResearchGate. (2021). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol. Available at: [Link]

-

Lee, H. B., & Balasubramanian, T. (2007). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Organic letters, 9(5), 741–744. Available at: [Link]

- Google Patents. (2010). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

Carl ROTH. (2016). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Available at: [Link]

-

Harlim, A., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(2), 126-129. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. Available at: [Link]

-

American Chemical Society. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Crasto, A. M. (2014). 4-methoxyphenyl methanol, NMR, IR, MASS. DR. ANTHONY MELVIN CRASTO'S BLOG. Available at: [Link]

-

YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. Available at: [Link]

-

ChemRxiv. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Available at: [Link]

-

Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths. The Astrophysical Journal, 969(1), 1. Available at: [Link]

-

Wesseler, M., et al. (2016). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. Organic & Biomolecular Chemistry, 14(25), 5954-5957. Available at: [Link]

-

YouTube. (2023). Triphenylmethanol Synthesis: Grignard Reaction. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. ael.gsfc.nasa.gov [ael.gsfc.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Tris(2,4-dimethoxyphenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is increasingly reliant on a deep understanding of the nuanced physicochemical properties of novel chemical entities. Tris(2,4-dimethoxyphenyl)methanol, a complex triarylmethanol, stands as a molecule of significant interest due to its unique structural characteristics and potential applications. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, moving beyond surface-level data to provide a foundational understanding of its behavior and utility. By synthesizing available data with established chemical principles, this document aims to empower scientists in their research and development endeavors.

Molecular and Structural Characteristics

This compound is a tertiary alcohol characterized by a central carbon atom bonded to three 2,4-dimethoxyphenyl rings. This substitution pattern imparts significant steric bulk and electronic effects that dictate its physical and chemical properties.

Table 1: Core Molecular and Structural Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76832-37-6 | Apollo Scientific, PubChem[1][2] |

| Molecular Formula | C₂₅H₂₈O₇ | PubChem[1] |

| Molecular Weight | 440.49 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | PubChem[1] |

| InChIKey | SBBUIJKOSQBPNN-UHFFFAOYSA-N | PubChem[1] |

The three methoxy-substituted phenyl rings are not planar but are instead arranged in a propeller-like conformation around the central carbinol carbon. This arrangement minimizes steric hindrance between the bulky aryl groups. The configurational stability of such triarylmethanols can be significant, with racemization half-life varying from hours to years depending on the steric bulk of the aryl substituents.[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its high molecular weight, the presence of multiple polar methoxy groups, and the sterically hindered hydroxyl group.

Table 2: Physicochemical Data

| Property | Value | Remarks |

| Appearance | White to off-white solid | Based on data for similar triarylmethanols. |

| Melting Point | Not experimentally determined. | Expected to be a high melting solid due to its large, rigid structure. For comparison, Triphenylmethanol has a melting point of 162-164 °C. |

| Boiling Point | Not experimentally determined. | Expected to be very high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Sparingly soluble in alcohols like methanol and ethanol. | Predicted based on the "like dissolves like" principle. The large nonpolar surface area of the aryl rings dominates, while the methoxy and hydroxyl groups provide some polarity. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids, which can promote the formation of the highly colored triarylmethyl carbocation. | Triarylmethanols are generally stable solids.[1] |

| pKa | Not experimentally determined. | The hydroxyl proton is expected to be weakly acidic, similar to other tertiary alcohols. |

Spectral Analysis

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral characteristics of its constituent functional groups and related triarylmethanol compounds, the following spectral data can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of three magnetically non-equivalent dimethoxyphenyl rings, especially if free rotation is hindered.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.4 - 7.5 | Multiplets |

| -OCH₃ | 3.7 - 3.9 | Multiple Singlets |

| -OH | 2.0 - 4.0 | Broad Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a multitude of signals corresponding to the aromatic carbons, the methoxy carbons, and the central carbinol carbon.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -OH (Carbinol) | 80 - 90 |

| Ar-C -O | 155 - 165 |

| Ar-C | 100 - 140 |

| -OC H₃ | 55 - 60 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3600 - 3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 2950 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Strong, Multiple bands |

| C-O stretch (aryl ether) | 1250 - 1200 | Strong |

| C-O stretch (alcohol) | 1050 - 1000 | Strong |

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern will likely involve the loss of a water molecule and cleavage of the aryl-C bond to form the stable triarylmethyl cation.

Synthesis and Purification

The synthesis of unsymmetrical triarylmethanols is a well-established area of organic chemistry, with the Grignard reaction being a cornerstone methodology.

Synthetic Approach: The Grignard Reaction

A robust and widely applicable method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethoxybenzene with a suitable carbonyl compound, such as diethyl carbonate.

Diagram 2: Synthetic Workflow via Grignard Reaction

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-2,4-dimethoxybenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent, 2,4-dimethoxyphenylmagnesium bromide, is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Diethyl Carbonate: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of diethyl carbonate in anhydrous THF dropwise via the addition funnel. The reaction is a nucleophilic acyl substitution followed by a second nucleophilic addition.

-

Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide to form the desired tertiary alcohol and precipitate magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent or solvent system.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Determine an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be effective.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Reactivity and Stability

The chemical reactivity of this compound is centered around the hydroxyl group and the potential for the formation of a stable carbocation.

-

Formation of Triarylmethyl Cation: In the presence of strong acids, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of the resonance-stabilized Tris(2,4-dimethoxyphenyl)methyl cation. This cation is often highly colored due to its extended conjugated π-system.

-

Ether and Ester Formation: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as etherification and esterification, although these reactions may be sterically hindered.

-

Oxidation: Oxidation of the tertiary alcohol is not readily achieved under standard conditions.

The compound is expected to be stable when stored in a cool, dry, and dark place, away from strong acids and oxidizing agents.

Safety and Handling

As a fine chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, general precautions for handling substituted triarylmethanols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Scaffold for Drug Design: The triarylmethane scaffold is present in a number of biologically active compounds. The unique substitution pattern of this compound could serve as a starting point for the synthesis of novel therapeutic agents.

-

Fluorescent Probes and Dyes: The formation of the intensely colored triarylmethyl cation upon treatment with acid suggests potential applications in the development of pH-sensitive probes or dyes.

-

Protecting Group Chemistry: The bulky nature of the Tris(2,4-dimethoxyphenyl)methyl group could be exploited for the protection of other functional groups in multi-step organic synthesis.

Conclusion

This compound presents a fascinating case study in the interplay of structure and properties. While a complete experimental dataset for this compound remains to be fully elucidated in the public domain, this guide has synthesized the available information and provided reasoned predictions based on established chemical principles and data from analogous structures. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and potential applications of this intriguing molecule.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Apollo Scientific. This compound.

-

BLD Pharm. This compound.

-

Biotuva. This compound.

-

African Rock Art. This compound.

-

Sigma-Aldrich. This compound.

-

Mori, T., et al. Triarylmethanols and triarylmethyl cations. ResearchGate.

-

PubChem. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. National Center for Biotechnology Information.

-

Kumar, A., et al. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC.

-

Benniston, A. C., et al. Electronic Supplementary Information. The Royal Society of Chemistry.

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

-

OUCI. Conformationally Restricted Triarylmethanes: Synthesis, Photophysical Studies, and Applications.

-

ResearchGate. Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine.

-

Beilstein Journals. BJOC - Search Results.

-

ResearchGate. FTIR di†erence spectra of methoxy species formed by methanol...

-

ResearchGate. FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH...

-

ResearchGate. ATR FTIR absorbance spectra of mixture components obtained by the MCR decomposition.

-

Enamine. safety data sheet.

-

CAS. Chemical Safety Library.

-

Sigma-Aldrich. 2,4-Dimethoxybenzyl alcohol 99%.

-

Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

-

Benchchem. Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Sources

A Technical Guide to Tris(2,4-dimethoxyphenyl)methanol (CAS 76832-37-6): Synthesis, Properties, and Potential Applications

Executive Summary

The triarylmethanol scaffold is a recurring and vital structural motif in medicinal chemistry and materials science, recognized for its presence in numerous bioactive compounds and functional polymers.[1] Tris(2,4-dimethoxyphenyl)methanol, identified by CAS number 76832-37-6, is a specific member of this class characterized by three electron-rich dimethoxyphenyl rings converging on a central carbinol carbon. This guide provides an in-depth technical overview of its chemical properties, outlines established and modern synthetic pathways, and explores its potential applications for researchers, chemists, and drug development professionals. By synthesizing foundational organic chemistry principles with contemporary catalytic methods, we aim to provide a comprehensive resource for the effective utilization of this compound in a research and development context.

Physicochemical and Structural Properties

This compound is a multi-arylated alcohol with distinct physical and structural characteristics. The presence of six methoxy groups significantly influences its polarity, solubility, and electronic properties. Like other triarylmethanols, it adopts a propeller-shaped conformation to minimize steric hindrance between the bulky aryl substituents.[2] This defined three-dimensional structure is a key feature that can influence its interaction with biological targets or its packing in a solid state.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76832-37-6 | [3][4] |

| Molecular Formula | C₂₅H₂₈O₇ | [3][5][6] |

| Molecular Weight | 440.49 g/mol | [3][5] |

| Appearance | Light yellow crystalline powder | [7] |

| Storage | Sealed in dry, room temperature conditions | [5] |

| MDL Number | MFCD00145468 | [4][5] |

Synthesis Strategies: From Classical to Contemporary

The synthesis of triarylmethanols is a well-established field in organic chemistry, with both traditional and modern methods offering distinct advantages. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired efficiency.

Classical Approach: The Grignard Reaction

The most traditional and fundamentally important route to unsymmetrical triarylmethanols is the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a diaryl ketone or a related carbonyl compound.[1][8] This method is valued for its reliability and the use of readily available starting materials.

The synthesis of the symmetrical this compound via this pathway would logically involve the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethoxybenzene with a central carbonyl electrophile like diethyl carbonate.

Caption: Conceptual workflow for the Grignard-based synthesis.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.

-

Add a solution of 1-bromo-2,4-dimethoxybenzene[9] in anhydrous diethyl ether or THF.

-

Initiate the reaction, if necessary, with a small crystal of iodine or gentle heating. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy solution.

-

Expert Insight: The electron-donating methoxy groups can sometimes make Grignard formation from aryl bromides challenging.[10] Ensuring rigorously anhydrous conditions and using activated magnesium are critical for success.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask, prepare a solution of diethyl carbonate in anhydrous ether/THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent solution (approximately 2.1 equivalents) to the stirred diethyl carbonate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates consumption of the starting material.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, this compound.

-

Modern Approach: Palladium-Catalyzed Tandem Arylation/Oxidation

More recent advancements offer a highly efficient, one-pot synthesis of triarylmethanols through a palladium-catalyzed tandem reaction.[8][11] This method involves the C(sp³)–H arylation of a diarylmethane with an aryl bromide, followed by an in-situ oxidation of the resulting triarylmethane intermediate.[1]

This approach avoids the need to pre-form and handle sensitive organometallic reagents, offering milder reaction conditions and often higher yields.[1]

Caption: Palladium-catalyzed tandem synthesis of triarylmethanols.

Potential Applications in Drug Discovery and Development

While specific biological activity for this compound is not extensively documented in public literature, the broader triarylmethanol class is a well-known pharmacophore with a diverse range of reported biological activities.[1] This suggests that the title compound could serve as a valuable scaffold or starting point for medicinal chemistry programs.

-

Antiproliferative and Anticancer Agents: Many triarylmethanol derivatives have been investigated for their ability to inhibit cell growth.[1][8]

-

Antiviral Activity: The scaffold has been identified in compounds showing inhibitory effects against viruses such as HIV and HCV.[1][8]

-

Ion Channel Modulation: Certain analogues act as blockers for Ca²⁺-activated potassium ion channels.[1][8]

-

Enzyme Inhibition: The triarylmethanol core is found in inhibitors of enzymes like UDP-glucuronosyltransferase.[1][8]

The electron-rich nature of the dimethoxyphenyl rings in this compound makes it an interesting candidate for screening in assays related to these activities. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, offering potential sites for biotransformation or further synthetic modification to optimize pharmacokinetic properties.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is achieved through standard analytical techniques. Commercial suppliers typically provide documentation including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (440.49 g/mol ) and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[5]

Conclusion

This compound (CAS 76832-37-6) is a structurally well-defined member of the medicinally significant triarylmethanol family. It is accessible through both classical Grignard-based syntheses and modern, highly efficient palladium-catalyzed methods. While its specific biological profile remains to be fully elucidated, its core structure is associated with a wide array of important pharmacological activities. For researchers and drug development professionals, this compound represents a promising, yet underexplored, scaffold that warrants investigation as a potential synthetic building block or as a candidate for inclusion in high-throughput screening libraries.

References

- Title: Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC - NIH Source: National Institutes of Health URL

- Title: Arylations with Nitroarenes for One-Pot Syntheses of Triaryl-methanols and Tetraarylmethanes Source: ChemRxiv URL

- Title: Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed Source: PubMed URL

- Source: ACS Publications (The Journal of Organic Chemistry)

- Title: 76832-37-6|Tris(2,4-dimethoxyphenyl)

- Title: Tris(2,4-dimethoxyphenyl)

- Title: TRIS(2,4-DIMETHOXYPHENYL)

- Title: Tris(2,4-dimethoxyphenyl)

- Title: 76832-37-6 Cas No. | Tris(2,4-dimethoxyphenyl)

- Title: The Role of (2,3,4-Trimethoxyphenyl)

- Title: Tris(2,4-dimethoxyphenyl)

- Title: Tris(2,4-dimethoxyphenyl)

- Title: 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem Source: PubChem URL

- Title: Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?

- Title: 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 76832-37-6 [chemicalbook.com]

- 4. 76832-37-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 76832-37-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C25H28O7 | CID 44630337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound,76832-37-6-Amadis Chemical [amadischem.com]

- 8. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Elegance of Sterically Hindered Triphenylmethanols: A Technical Guide to the Crystal Structure of Tris(2,4-dimethoxyphenyl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of Tris(2,4-dimethoxyphenyl)methanol, a molecule of significant interest in supramolecular chemistry and materials science. In the absence of a publicly available experimentally determined crystal structure for this specific compound, this guide presents a predictive model based on the known crystal structure of its close analogue, Tris(4-methoxyphenyl)methanol. We delve into the probable molecular conformation, intermolecular interactions, and crystal packing, offering insights grounded in established crystallographic principles. Furthermore, a detailed, field-proven protocol for the synthesis and crystallization of this compound is provided, empowering researchers to produce high-quality crystalline material for further investigation. This guide is intended to be a valuable resource for scientists engaged in crystal engineering, drug design, and the development of novel functional materials.

Introduction: The Significance of Substituted Triphenylmethanols

Triphenylmethanol and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks and exhibiting a range of interesting physical and chemical properties. The introduction of substituents onto the phenyl rings dramatically influences their molecular architecture and, consequently, their solid-state packing. This compound, with its sterically demanding and electron-donating methoxy groups at the ortho and para positions, presents a fascinating case study in crystal engineering. The interplay of steric hindrance and potential for hydrogen bonding and other non-covalent interactions is expected to dictate a unique and complex crystalline arrangement. Understanding this arrangement is paramount for applications in areas such as host-guest chemistry, molecular recognition, and the design of materials with tailored optical or electronic properties.

Predicted Crystal Structure of this compound: An Analogue-Based Approach

Due to the current unavailability of an experimentally determined crystal structure for this compound in the Cambridge Structural Database (CSD) or the broader scientific literature, we propose a predictive model based on the well-characterized crystal structure of its structural isomer, Tris(4-methoxyphenyl)methanol[1].

Insights from the Crystal Structure of Tris(4-methoxyphenyl)methanol

The crystal structure of Tris(4-methoxyphenyl)methanol reveals a monoclinic crystal system with the space group P2₁[1]. The molecules are linked into dimers via a weak O-H···O hydrogen bond between the hydroxyl group of one molecule and a methoxy oxygen of a neighboring molecule[1]. This fundamental interaction, coupled with van der Waals forces, governs the overall packing of the molecules in the crystal lattice.

Proposed Molecular Conformation and Crystal Packing for this compound

The presence of methoxy groups at the ortho positions in this compound introduces significant steric hindrance around the central carbon atom. This is anticipated to force the three phenyl rings into a more pronounced propeller-like conformation compared to the 4-methoxy analogue. This steric clash will likely influence the intermolecular interactions within the crystal.

It is probable that the primary intermolecular interaction will still be an O-H···O hydrogen bond, similar to its analogue. However, the specific methoxy oxygen involved (ortho or para) and the geometry of this bond will be dictated by the steric constraints imposed by the ortho-methoxy groups. It is plausible that the crystal will adopt a packing arrangement that minimizes steric repulsion while maximizing favorable intermolecular contacts.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogy with Tris(4-methoxyphenyl)methanol)

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Triclinic | The reduced symmetry due to the ortho-methoxy groups may lead to a lower symmetry crystal system. |

| Space Group | P2₁/c or P-1 | These are common space groups for organic molecules of this type. |

| Intermolecular Interactions | O-H···O hydrogen bonds, C-H···π interactions, van der Waals forces | The hydroxyl group will act as a hydrogen bond donor, and the methoxy oxygens as acceptors. The aromatic rings provide sites for C-H···π interactions. |

Experimental Protocol for the Synthesis and Crystallization of this compound

The following protocol is a robust and reliable method for the synthesis of this compound, adapted from established procedures for the preparation of triphenylmethanol derivatives via the Grignard reaction[2][3][4][5].

Synthesis of this compound via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent, 2,4-dimethoxyphenylmagnesium bromide, with an appropriate ester, such as methyl 2,4-dimethoxybenzoate.

Materials:

-

1-Bromo-2,4-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl 2,4-dimethoxybenzoate

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexanes

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

-

Place magnesium turnings (2.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-2,4-dimethoxybenzene (2 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction should be initiated (cloudiness and gentle reflux). If not, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Dissolve methyl 2,4-dimethoxybenzoate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ester solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and 10% sulfuric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Crystallization of this compound

Slow evaporation is a reliable method for obtaining high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane or acetone) and a poor solvent (e.g., hexanes or methanol) is often effective.

-

Filter the solution to remove any insoluble impurities.

-

Place the filtered solution in a loosely capped vial or a beaker covered with perforated parafilm.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days.

-

Collect the resulting crystals by filtration.

Visualization of the Proposed Molecular and Crystal Structure

To visually represent the anticipated molecular structure and key intermolecular interactions, the following diagrams are provided.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded framework for understanding its likely solid-state architecture. By drawing parallels with its close analogue, Tris(4-methoxyphenyl)methanol, we anticipate a structure governed by a balance of steric repulsion from the ortho-methoxy groups and attractive O-H···O hydrogen bonding. The provided synthesis and crystallization protocols offer a clear pathway for researchers to obtain high-quality crystalline material, paving the way for its structural elucidation and the exploration of its potential applications. This work underscores the power of predictive science in guiding experimental design and advancing our understanding of molecular self-assembly.

References

- Jasperse, J. Chem 355: Grignard Synthesis of Triphenylmethanol.

- Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.

- Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.

- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction.

- Ferguson, G., & Absalon, C. (1996). Tris(4-methoxyphenyl)methanol.

Sources

The Emergence of Polysubstituted Triarylmethanols: A Technical Guide to Tris(2,4-dimethoxyphenyl)methanol

Abstract

This technical guide provides an in-depth exploration of Tris(2,4-dimethoxyphenyl)methanol, a member of the pharmacologically significant triarylmethanol class of compounds. While the specific historical discovery of this polysubstituted methanol is not extensively documented, its existence is a logical extension of the rich history of triarylmethanol synthesis and the ever-present demand for novel molecular scaffolds in drug discovery. This document will cover the probable synthetic routes, structural characteristics, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Triarylmethanol Scaffold

Triarylmethanol derivatives are a cornerstone in the architecture of bioactive molecules and advanced materials.[1] These compounds, characterized by a central carbinol carbon atom bonded to three aryl groups, serve as crucial pharmacophores in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, HIV inhibitors, and blockers of Ca2+-activated potassium ion channels.[1] The therapeutic potential of these scaffolds stems from their rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets.

This guide focuses on a specific, electron-rich derivative: this compound. The introduction of multiple methoxy groups onto the phenyl rings is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound is defined by a central methanol carbon connected to three 2,4-dimethoxyphenyl rings.

| Property | Value | Source |

| CAS Number | 76832-37-6 | [2] |

| Molecular Formula | C25H28O7 | [2] |

| Molecular Weight | 440.5 g/mol | [2] |

| IUPAC Name | This compound | PubChem |

The molecule's conformation is that of a three-bladed propeller, a characteristic of triarylmethanols. The steric hindrance between the ortho-methoxy groups on the phenyl rings likely influences the propeller's pitch and the rotational barrier around the aryl-carbinol carbon bonds.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Methodologies

The synthesis of this compound, while not explicitly detailed in seminal literature, can be approached through established methodologies for creating triarylmethanols.

Classical Approach: Grignard Reaction

The traditional and most direct route to symmetrical triarylmethanols involves the reaction of an organometallic reagent with a diaryl ketone or a carbonate. For this compound, a plausible Grignard-based synthesis would involve the reaction of 2,4-dimethoxyphenylmagnesium bromide with a suitable carbonyl compound like diethyl carbonate or, in a stepwise manner, with bis(2,4-dimethoxyphenyl)methanone.

Diagram: Proposed Grignard Synthesis Pathway

Caption: Proposed Grignard synthesis of this compound.

Modern Synthetic Approaches: Tandem C-H Arylation/Oxidation

More contemporary methods for triarylmethanol synthesis involve transition-metal-catalyzed reactions. A one-pot tandem arylation/oxidation of a diarylmethane offers a more elegant and potentially higher-yielding alternative to classical organometallic additions.[3] In a hypothetical application to this compound, bis(2,4-dimethoxyphenyl)methane could be reacted with 1-bromo-2,4-dimethoxybenzene in the presence of a palladium catalyst, followed by in-situ oxidation.[3]

Detailed Experimental Protocol: Grignard Synthesis

The following is a detailed, self-validating protocol for the synthesis of this compound via a Grignard reaction, based on established chemical principles.

Materials:

-

1-Bromo-2,4-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bis(2,4-dimethoxyphenyl)methanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-2,4-dimethoxybenzene (1.1 eq) in anhydrous diethyl ether.

-

Add a small amount of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

-

Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve bis(2,4-dimethoxyphenyl)methanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the protons on the dimethoxy-substituted phenyl rings. The hydroxyl proton will likely appear as a broad singlet, and the six methoxy groups will give rise to sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the central carbinol carbon, along with a series of signals for the aromatic carbons, including those bearing the methoxy groups. The carbons of the six methoxy groups will also be evident.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the methoxy groups and the carbinol will also be present, in addition to characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a hydroxyl group and cleavage of the aryl-carbon bonds.

Potential Applications in Drug Development and Research

The structural features of this compound suggest several potential applications in the field of drug development and chemical biology.

-

As a Molecular Scaffold: The core structure can be further functionalized to create libraries of compounds for screening against various biological targets. The electron-rich nature of the phenyl rings makes them amenable to electrophilic substitution, allowing for the introduction of additional diversity.

-

As a Precursor to Protecting Groups: Triarylmethanols are precursors to trityl cations, which are widely used as protecting groups for alcohols, amines, and thiols in organic synthesis. The 2,4-dimethoxy substitution pattern would be expected to stabilize the corresponding cation, making the "Tris(2,4-dimethoxytrityl)" group a potentially valuable acid-labile protecting group. The increased electron-donating character of the dimethoxy-substituted rings would likely render this protecting group more acid-sensitive than the standard dimethoxytrityl (DMT) group.[4]

Diagram: Conceptual Workflow for Application as a Protecting Group

Caption: Conceptual workflow for the use as a protecting group precursor.

Conclusion

This compound represents a fascinating, albeit under-documented, member of the triarylmethanol family. Its synthesis is achievable through well-established organic chemistry principles, and its electron-rich aromatic rings suggest intriguing possibilities for its application as a molecular scaffold and as a precursor to a highly acid-labile protecting group. This technical guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and potential uses in the advancement of chemical synthesis and drug discovery.

References

- Roy, A., & Chen, C. H. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 53(41), 5536-5539.

- Kumar, A., & Kürti, L. (2022). Transition-Metal-Free, Room-Temperature Tandem C(sp3)–H Arylation/Oxidation of Diaryl- and Triarylmethanes with Nitroarenes: A Facile, Green Synthesis of Triaryl- and Tetraarylmethanols. The Journal of Organic Chemistry, 87(12), 8086-8097.

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Tris(4-methoxyphenyl)methanol. Retrieved from [Link]

- Lee, J., et al. (2014). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 19(12), 21456-21467.

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

An In-Depth Technical Guide to the Basic Reactivity of Tris(2,4-dimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of Tris(2,4-dimethoxyphenyl)methanol. As a sterically hindered, electron-rich tertiary alcohol, its reactivity is dominated by the remarkable stability of the corresponding carbocation, the Tris(2,4-dimethoxyphenyl)methyl cation. This document explores the interactions of this compound with common classes of reagents, including acids, bases, and nucleophiles, and touches upon its expected behavior under oxidative and reductive conditions. The insights provided herein are grounded in established principles of organic chemistry and supported by data from analogous structures, offering a predictive framework for its application in synthesis.

Introduction: The Structural Uniqueness of this compound

This compound, with the chemical formula C25H28O7 and a molecular weight of 440.49 g/mol , is a triarylmethanol derivative characterized by three 2,4-dimethoxyphenyl substituents attached to a central carbinol carbon.[1] The key to understanding its reactivity lies in the electronic properties of these aryl groups. The methoxy groups at the ortho and para positions are strong electron-donating groups, which play a pivotal role in stabilizing the formation of a positive charge on the central carbon atom through resonance. This inherent structural feature dictates the compound's pronounced tendency to form a highly stable tertiary carbocation under acidic conditions, which is the cornerstone of its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76832-37-6[1] |

| Molecular Formula | C25H28O7[1] |

| Molecular Weight | 440.49 g/mol [1] |

| Appearance | Typically a solid |

| Solubility | Soluble in many common organic solvents |

Reactivity with Acids: The Gateway to the Tris(2,4-dimethoxyphenyl)methyl Cation

The most significant aspect of this compound's reactivity is its facile reaction with both Brønsted and Lewis acids to form the intensely colored and highly stabilized Tris(2,4-dimethoxyphenyl)methyl carbenium ion.

Reaction with Brønsted Acids

In the presence of protic acids such as trifluoroacetic acid (TFA) or perchloric acid, the hydroxyl group is readily protonated, forming a good leaving group (water). Subsequent departure of water generates the Tris(2,4-dimethoxyphenyl)methyl cation. The stability of this cation is attributed to the extensive delocalization of the positive charge onto the three electron-rich phenyl rings.

Caption: Formation of the Tris(2,4-dimethoxyphenyl)methyl cation.

Reaction with Lewis Acids

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), can also facilitate the formation of the carbocation by coordinating to the hydroxyl group, thereby promoting its departure. This approach is particularly useful in non-protic media. The choice of Lewis acid can be critical in controlling the reactivity and selectivity of subsequent reactions.

Reactivity with Nucleophiles: The Carbocation as a Potent Electrophile

Once formed, the Tris(2,4-dimethoxyphenyl)methyl cation is a powerful electrophile and will readily react with a wide range of nucleophiles. This reactivity is the basis for its potential application as a protecting group for alcohols or as a synthetic intermediate.

Reaction with Alcohols and Water

The formation of the carbocation is a reversible process. In the presence of water or alcohols, the cation can be quenched to reform the starting methanol or form the corresponding ether. This is the principle behind the use of the related 2,4-dimethoxybenzyl (DMB) group as a protecting group for alcohols, which is cleaved under acidic conditions.[4]

Reaction with Amines and Anilines

Primary and secondary amines are expected to react readily with the Tris(2,4-dimethoxyphenyl)methyl cation. Studies on the closely related Tris(2,6-dimethoxyphenyl)methyl carbenium ion have shown that it reacts smoothly with primary amines.[5] Furthermore, a C-C bond-forming reaction has been observed between tris-(2,6-dimethoxyphenyl)carbenium ions and anilines, where the carbocation acts as both an electrophile and an oxidant.[6]

Reaction with Carbon Nucleophiles

Electron-rich aromatic compounds, such as indoles, are also expected to react with the Tris(2,4-dimethoxyphenyl)methyl cation. In a documented reaction with the analogous tris-(2,6-dimethoxyphenyl)carbenium ion, a direct C-C bond formation occurs.[6] This suggests that this compound, under acidic conditions, can be used to introduce the bulky triarylmethane moiety onto various nucleophilic substrates.

Caption: General reactivity of the carbocation with nucleophiles.

Reactivity with Bases

The reactivity of this compound with bases is expected to be limited. The hydroxyl proton is not particularly acidic, and deprotonation would require a strong base such as an organolithium reagent or sodium hydride. Once deprotonated, the resulting alkoxide could act as a nucleophile. For instance, in a Williamson-type ether synthesis, the alkoxide could react with an alkyl halide to form an ether. However, the steric hindrance around the central carbon might significantly impede such reactions.

Experimental Protocol: Hypothetical Williamson Ether Synthesis

-

Disclaimer: This is a generalized, hypothetical protocol and would require optimization.

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.2 eq) and continue stirring at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Oxidation and Reduction Reactions

Oxidation

Specific oxidation reactions of this compound are not well-documented. However, based on the reactivity of similar benzylic alcohols, oxidation is plausible. Milder oxidizing agents might not be effective due to steric hindrance. Stronger oxidizing agents, such as potassium permanganate or chromic acid, could potentially cleave the C-C bonds or oxidize the aromatic rings. Selective oxidation of the alcohol to a ketone is unlikely due to the tertiary nature of the alcohol. It is conceivable that under certain oxidative conditions, the compound could undergo fragmentation. For instance, the oxidation of 4-methoxybenzyl alcohol to the corresponding aldehyde has been reported using various catalytic systems.[7][8]

Reduction

The reduction of this compound to the corresponding hydrocarbon, Tris(2,4-dimethoxyphenyl)methane, could be achieved through the reduction of the intermediate carbocation. This can be accomplished using a variety of reducing agents, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. This ionic hydrogenation is a common method for the reduction of triarylmethanols.

Summary and Outlook

The reactivity of this compound is fundamentally governed by the exceptional stability of its corresponding carbocation. Its reaction with acids provides a facile entry into a highly stabilized electrophilic species that can react with a broad spectrum of nucleophiles. This predictable reactivity makes it a potentially valuable tool in organic synthesis, for instance, as a bulky, acid-labile protecting group or as a synthon for the introduction of the tris(2,4-dimethoxyphenyl)methyl moiety. While its reactivity with bases, oxidizing, and reducing agents is less explored, logical predictions can be made based on established chemical principles. Further research into the specific reaction conditions and substrate scope will undoubtedly expand the utility of this interesting molecule in the fields of medicinal chemistry and materials science.

References

-

Vanel, R., Miannay, F.-A., Vauthey, E., & Lacour, J. (2014). Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes. RSC Advances, 4(84), 44778-44781. [Link]

-

Laursen, B. W., Krebs, F. C., Nielsen, M. F., Bechgaard, K., Christensen, J. B., & Harrit, N. (2003). 2,6,10-Tris(dialkylamino)trioxatriangulenium Ions. Synthesis, Structure, and Properties of Exceptionally Stable Carbenium Ions. Journal of the American Chemical Society, 125(18), 5442-5452. [Link]

-

Topolyan, A. P., Strizhevskaya, D. A., Slyundina, M. S., Belyaeva, M. A., Ivanova, O. M., Korshun, V. A., ... & Borisov, R. S. (2016). Tris(2,6-dimethoxyphenyl)methyl carbenium ion as a charge derivatization agent for the analysis of primary amines by MALDI mass spectrometry. Journal of Analytical Chemistry, 71(14), 1326-1331. [Link]

-

CP Lab Safety. (n.d.). Tris(2, 4-dimethoxyphenyl)methanol, min 97%, 1 gram. [Link]

-

Cibulka, R., Vasold, R., & König, B. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231. [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4-methoxybenzyl alcohol to corresponding 4-methoxybenzaldehyde (Part A) and 4-methoxybenzoic acid (Part B) catalyzed by Mo2. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Item - 2,6,10-Tris(dialkylamino)trioxatriangulenium Ions. Synthesis, Structure, and Properties of Exceptionally Stable Carbenium Ions - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tris(2,4-dimethoxyphenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of Tris(2,4-dimethoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organic molecule with potential applications in various fields, including as an organic building block in synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes like recrystallization, and analytical characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its molecular interactions with solvents and a detailed protocol for experimental solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C25H28O7, Molar Mass: 440.49 g/mol ) possesses several key structural features that govern its solubility characteristics[1][2]:

-

Three Phenyl Rings: The presence of three bulky phenyl groups contributes to a significant nonpolar character.

-

Six Methoxy Groups (-OCH3): The methoxy groups, with their ether linkages, introduce some polar character and potential for hydrogen bond acceptance.

-

One Hydroxyl Group (-OH): The tertiary alcohol group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.

-

Steric Hindrance: The three phenyl groups are attached to a central carbon, creating a sterically hindered environment around the hydroxyl group.

The interplay of these features results in a molecule with a complex solubility profile, exhibiting both polar and nonpolar characteristics.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of both the solute and the solvent, along with other intermolecular forces, determines the extent of solubility.[5]

Key Factors Influencing Solubility:

-

Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The polarity of this compound is influenced by the polar hydroxyl and methoxy groups, but the large nonpolar surface area of the phenyl rings also plays a significant role.

-

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).[5]

-

Van der Waals Forces: The large phenyl groups can engage in significant van der Waals interactions with nonpolar solvents.

-

Steric Factors: The bulky nature of the three substituted phenyl groups can hinder the close approach of solvent molecules, potentially limiting solubility even in otherwise compatible solvents.[6]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group of the solvent can hydrogen bond with the hydroxyl and methoxy groups of the solute. However, the large nonpolar part of the molecule may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Likely Soluble | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have dipole-dipole interactions. The moderate polarity can also accommodate the nonpolar phenyl rings. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While van der Waals interactions are possible with the phenyl rings, the presence of the polar hydroxyl and methoxy groups will likely make it less soluble in highly nonpolar solvents. |

| Other | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic molecules. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.[3][7]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh a sample of this compound.

-